molecular formula C14H13NO3 B8235472 Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate

Cat. No.: B8235472
M. Wt: 243.26 g/mol
InChI Key: AVVYDQDHYRCHAH-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology . This compound is known for its unique structure, which includes a fused pyrrole and indole ring system, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Chemical Reactions Analysis

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate can be compared to other indole derivatives and nitrogen-containing heterocycles:

The uniqueness of this compound lies in its fused ring system and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 1-oxo-2,3-dihydropyrrolo[1,2-a]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-10-7-9-5-3-4-6-12(9)15(10)13(11)16/h3-7,11H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVYDQDHYRCHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC3=CC=CC=C3N2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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